molecular formula C10H6ClF3O2 B1423644 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid CAS No. 1394045-26-1

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

Cat. No. B1423644
M. Wt: 250.6 g/mol
InChI Key: JHJWVWGLEWGSKZ-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its common names, and its structural formula. The compound’s function or use, if known, is also included.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves determining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and any catalysts that may affect its reactions.



Physical And Chemical Properties Analysis

This involves determining the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Chemical Synthesis and Modification

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid and its analogues are used in various chemical syntheses. For instance, they are involved in the preparation of esters with pyrethroidal alcohols, demonstrating the structural requirements for insecticidal activity (Elliott et al., 1983). They also play a role in the alkoxycarbonylation of trifluoropropyne, leading to the formation of unsaturated acid derivatives (Scrivanti, Beghetto, & Matteoli, 2002). Additionally, these compounds are utilized in the conversion of 3-alkoxycarbonylbut-3-enoic acids into benzo[c]fluorenone derivatives (Gindy, Baghos, & Shaban, 1970).

Biological and Pharmacological Applications

In the biological and pharmacological context, 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid derivatives are investigated for various activities. For example, their enantiomers have been analyzed for pharmacological activity, indicating that certain enantiomers exhibit significantly higher efficacy (Witczuk, Khaunina, & Kupryszewski, 1980). Moreover, these compounds have been studied for their inhibitory properties against kynurenine-3-hydroxylase, which could be potential neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).

Advanced Synthesis and Catalysis

These compounds are integral in advanced synthesis and catalysis. For instance, they are used in the synthesis of trans-2-(Trifluoromethyl)cyclopropylamine, showcasing their role in multigram synthesis and cyclopropane ring formation (Yarmolchuk et al., 2012). Their usage in palladium-catalyzed cross-coupling reactions for the synthesis of 3,3-disubstituted prop-2-enoic acids also highlights their importance in producing structurally diverse compounds (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).

Safety And Hazards

This involves studying the compound’s toxicity, its potential health effects, and any precautions that should be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthesis methods, potential uses, or further studies into its mechanism of action.


properties

IUPAC Name

3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJWVWGLEWGSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-phenyl)-4,4,4-trifluoro-but-2-enoic acid

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
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3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
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3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
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3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
Reactant of Route 6
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

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